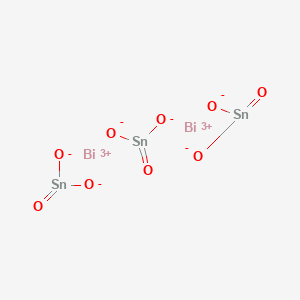
N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-dipropylethylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dipropylethylenediamine is an organic compound that belongs to the class of ethylenediamine derivatives. This compound is characterized by the presence of a p-chlorophenyl group attached to a benzyl moiety, which is further linked to an ethylenediamine backbone substituted with dipropyl groups. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dipropylethylenediamine typically involves the reaction of p-chlorobenzyl chloride with N,N’-dipropylethylenediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent, such as ethanol or toluene, to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dipropylethylenediamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified through recrystallization or distillation to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dipropylethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or ethylenediamine moieties, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new alkyl or acyl groups attached to the original molecule.
Wissenschaftliche Forschungsanwendungen
N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dipropylethylenediamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dipropylethylenediamine involves its interaction with specific molecular targets and pathways. The compound is known to interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dipropylethylenediamine can be compared with other similar compounds, such as:
N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dimethylethylenediamine: Similar structure but with dimethyl groups instead of dipropyl groups.
N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-diethylethylenediamine: Similar structure but with diethyl groups instead of dipropyl groups.
N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dibutylethylenediamine: Similar structure but with dibutyl groups instead of dipropyl groups.
The uniqueness of N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dipropylethylenediamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
| 23892-36-6 | |
Molekularformel |
C21H29ClN2 |
Molekulargewicht |
344.9 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)-phenylmethyl]-N',N'-dipropylethane-1,2-diamine |
InChI |
InChI=1S/C21H29ClN2/c1-3-15-24(16-4-2)17-14-23-21(18-8-6-5-7-9-18)19-10-12-20(22)13-11-19/h5-13,21,23H,3-4,14-17H2,1-2H3 |
InChI-Schlüssel |
KJRAEILQLCJHTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)CCNC(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,4-Trimethylpentyl 2-[[2-oxo-2-(2,2,4-trimethylpentoxy)ethyl]tetrasulfanyl]acetate](/img/structure/B13751337.png)
![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate](/img/structure/B13751353.png)


![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13751415.png)

